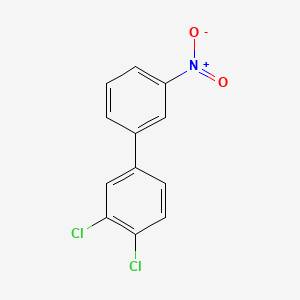

1,2-Dichloro-4-(3-nitrophenyl)benzene

Vue d'ensemble

Description

1,2-Dichloro-4-(3-nitrophenyl)benzene is an organic compound with the molecular formula C12H7Cl2NO2. It is a derivative of biphenyl, where one phenyl ring is substituted with two chlorine atoms at the 1 and 2 positions, and the other phenyl ring is substituted with a nitro group at the 3 position. This compound is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Dichloro-4-(3-nitrophenyl)benzene can be synthesized through the nitration of 1,2-dichlorobenzene. The nitration process involves the reaction of 1,2-dichlorobenzene with a mixture of concentrated nitric acid and sulfuric acid at a temperature range of 35-60°C. This reaction produces a mixture of 1,2-dichloro-4-nitrobenzene and 1,2-dichloro-3-nitrobenzene, which can be separated by crystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize the yield of the desired isomer. The separation of the isomers is typically achieved through distillation or recrystallization techniques .

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Dichloro-4-(3-nitrophenyl)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro) on the benzene rings.

Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) as catalysts.

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

Applications De Recherche Scientifique

Chemistry

- Synthesis Intermediate : The compound is primarily used as an intermediate in the synthesis of various substituted biphenyl derivatives. It plays a crucial role in producing agrochemicals and pharmaceuticals.

- Electrophilic Aromatic Substitution : Due to the presence of electron-withdrawing groups (chlorine and nitro), it is highly reactive in electrophilic aromatic substitution reactions.

Biology

- Enzyme Inhibition Studies : 1,2-Dichloro-4-(3-nitrophenyl)benzene has been investigated for its potential to inhibit cytochrome P450 enzymes, which are essential for drug metabolism. This interaction may alter the pharmacokinetics of co-administered drugs.

- Biological Interaction Probes : It serves as a probe to study interactions between small molecules and biological macromolecules, providing insights into enzyme mechanisms and cellular pathways.

Medicine

- Pharmaceutical Precursor : The compound is utilized in synthesizing pharmaceutical compounds with potential therapeutic applications, including antitumor and antimicrobial agents .

Industry

- Agrochemical Production : It is involved in producing various agrochemicals and dyes, contributing significantly to industrial chemical processes.

Case Study 1: Aquatic Toxicity

A study assessed the impact of this compound on aquatic life. Results indicated high toxicity levels, with mortality observed in fish species at concentrations as low as 10 µg/L. The mechanism was linked to oxidative stress and enzyme inhibition, highlighting environmental concerns regarding its use.

Case Study 2: Enzyme Interaction Studies

In another investigation, this compound was used to evaluate binding affinities with serine proteases through surface plasmon resonance techniques. The findings revealed significant binding interactions with a dissociation constant in the nanomolar range, underscoring its potential as a biological probe.

Comparative Analysis with Related Compounds

The following table summarizes key comparisons between this compound and structurally similar compounds:

| Compound Name | Structure/Description | Unique Features |

|---|---|---|

| 1,2-Dichloro-4-nitrobenzene | Similar structure but lacks the biphenyl moiety | Primarily used as an agrochemical intermediate |

| 1,2-Dichloro-3-nitrobenzene | Isomer with the nitro group at the 3 position | Different reactivity profile due to positional isomerism |

| 2,4-Dichloro-1-nitrobenzene | Contains two chlorine atoms and one nitro group | Used mainly in dye manufacturing |

Toxicity Assessment

Toxicological studies indicate that exposure to this compound can lead to acute toxicity affecting various organ systems. Notably, it has been shown to cause adverse effects in aquatic organisms and may disrupt endocrine functions. Its toxicity profile raises significant concerns regarding environmental safety and human health risks associated with exposure .

Mécanisme D'action

The mechanism of action of 1,2-dichloro-4-(3-nitrophenyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to enzyme inhibition or other biological effects . The chlorine atoms can participate in nucleophilic substitution reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparaison Avec Des Composés Similaires

1,2-Dichloro-4-(3-nitrophenyl)benzene can be compared with other similar compounds such as:

1,2-Dichloro-4-nitrobenzene: This compound has a similar structure but lacks the biphenyl moiety.

1,2-Dichloro-3-nitrobenzene: This isomer has the nitro group at the 3 position instead of the 4 position.

The uniqueness of this compound lies in its biphenyl structure, which provides additional sites for chemical modification and enhances its versatility in synthetic applications .

Activité Biologique

1,2-Dichloro-4-(3-nitrophenyl)benzene (CAS No. 1365271-51-7) is an organic compound characterized by a biphenyl structure with two chlorine atoms and a nitro group. This compound has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities, particularly in enzyme inhibition and interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and biological pathways. Research indicates that the compound may act as an enzyme inhibitor , affecting the activity of specific target proteins. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects such as cytotoxicity and potential mutagenicity .

Enzyme Inhibition

This compound has been utilized in studies investigating its role as an enzyme inhibitor. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. Such inhibition can lead to altered pharmacokinetics of co-administered drugs, highlighting the importance of understanding its interactions in pharmacological contexts.

Toxicity Assessment

Toxicological studies have reported acute toxicity associated with this compound. In animal models, exposure has resulted in adverse effects on various organ systems, raising concerns about its environmental and health impacts. The compound's toxicity profile suggests significant risks upon exposure, particularly in aquatic organisms where it may disrupt endocrine functions .

Case Study 1: Aquatic Toxicity

A study evaluated the effects of this compound on aquatic life. Results indicated that the compound exhibited high toxicity levels, leading to mortality in fish species at concentrations as low as 10 µg/L. The mechanism was linked to oxidative stress and disruption of cellular functions due to enzyme inhibition.

Case Study 2: Enzyme Interaction Studies

In enzyme interaction studies, this compound was used as a probe to assess binding affinities with various biological macromolecules. The compound demonstrated significant binding interactions with serine proteases, which are vital for numerous physiological processes. This interaction was characterized using surface plasmon resonance (SPR), revealing a dissociation constant (K) in the nanomolar range .

Comparative Analysis with Related Compounds

The following table summarizes key comparisons between this compound and structurally similar compounds:

| Compound Name | Structure/Description | Unique Features |

|---|---|---|

| 1,2-Dichloro-4-nitrobenzene | Similar structure but lacks the biphenyl moiety | Primarily used as an agrochemical intermediate |

| 1,2-Dichloro-3-nitrobenzene | Isomer with the nitro group at the 3 position | Different reactivity profile due to positional isomerism |

| 2,4-Dichloro-1-nitrobenzene | Contains two chlorine atoms and one nitro group | Used mainly in dye manufacturing |

Propriétés

IUPAC Name |

1,2-dichloro-4-(3-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO2/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(6-8)15(16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUIENJXVUJBCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40739044 | |

| Record name | 3,4-Dichloro-3'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40739044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-51-7 | |

| Record name | 1,1′-Biphenyl, 3,4-dichloro-3′-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-3'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40739044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.